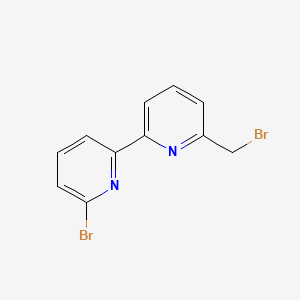
6-Bromo-6'-(bromomethyl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-6’-(bromomethyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of bromine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-6’-(bromomethyl)-2,2’-bipyridine typically involves the bromination of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-6’-(bromomethyl)-2,2’-bipyridine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-6’-(bromomethyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 2,2’-bipyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido-bipyridine, thiol-bipyridine, and alkoxy-bipyridine derivatives.
Oxidation: N-oxides of 6-Bromo-6’-(bromomethyl)-2,2’-bipyridine.
Reduction: 2,2’-bipyridine.
Aplicaciones Científicas De Investigación
6-Bromo-6’-(bromomethyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of enzyme inhibitors and as a ligand in the development of metal-based drugs.
Medicine: Investigated for its potential use in anticancer and antimicrobial therapies.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Bromo-6’-(bromomethyl)-2,2’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bipyridine moiety can also coordinate with metal ions, forming stable complexes that can alter biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-6’-chloro-2,2’-bipyridine
- 6-Bromo-6’-methyl-2,2’-bipyridine
- 6-Bromo-6’-hydroxy-2,2’-bipyridine
Uniqueness
6-Bromo-6’-(bromomethyl)-2,2’-bipyridine is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical synthesis. The bromomethyl group provides additional sites for functionalization, making it a valuable intermediate in the preparation of diverse organic compounds.
Propiedades
Número CAS |
656258-97-8 |
|---|---|
Fórmula molecular |
C11H8Br2N2 |
Peso molecular |
328.00 g/mol |
Nombre IUPAC |
2-bromo-6-[6-(bromomethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C11H8Br2N2/c12-7-8-3-1-4-9(14-8)10-5-2-6-11(13)15-10/h1-6H,7H2 |
Clave InChI |
ZLNTZFCZIUULHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=NC(=CC=C2)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















